molecular formula C12H12ClN3 B2442529 N-benzyl-2-chloro-N-methylpyrimidin-4-amine CAS No. 146070-01-1

N-benzyl-2-chloro-N-methylpyrimidin-4-amine

Cat. No.: B2442529
CAS No.: 146070-01-1
M. Wt: 233.7
InChI Key: NTDMPTKAKGKWAZ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methylpyrimidin-4-amine: is a chemical compound with the molecular formula C12H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with N-methyl-1-phenylmethanamine in the presence of N-ethyl-N,N-diisopropylamine as a base. The reaction is carried out in N,N-dimethylformamide at 90°C for 3 hours in a sealed tube. The product is then purified by flash chromatography using a mixture of hexanes and ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include oxidized forms of the amine group.

    Reduction: Products may include reduced forms of the pyrimidine ring.

Scientific Research Applications

N-benzyl-2-chloro-N-methylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-benzyl-2-chloro-N-methylquinazolin-4-amine
  • N-benzyl-4-chloro-2-pyridinecarboxamide
  • N-benzyl-2-chloro-N-phenylpropanamide

Comparison: N-benzyl-2-chloro-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-benzyl-2-chloro-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDMPTKAKGKWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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